7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a synthetic compound with the molecular formula C16H20N4O and a molecular weight of 284.36 g/mol. It is categorized as a pyrrolo-pyrimidine derivative, which has garnered attention for its potential biological activities, particularly as a Janus kinase inhibitor. This compound is identified by its CAS number 1059174-71-8 and is noted for its unique structural features that contribute to its reactivity and biological properties .
The compound is classified under biologically active compounds and is primarily studied for its pharmacological potential. It falls within the category of heteroaryl substituted pyrrolo compounds, which are known for their diverse applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents .
The synthesis of 7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile features a fused bicyclic system consisting of a pyrrole and pyrimidine moiety. The presence of a cyclohexylethyl group at the 7-position and a hydroxymethyl group at the 6-position significantly influences its chemical behavior and interactions.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological targets .
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound to improve its efficacy or selectivity in biological applications .
The mechanism of action for 7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile primarily involves inhibition of Janus kinases, which are key regulators in various signaling pathways linked to inflammation and immune response. By binding to the active site of these kinases, the compound can prevent substrate phosphorylation, thereby modulating downstream signaling pathways that lead to therapeutic effects.
Research indicates that such compounds exhibit significant potency against specific Janus kinase isoforms, which could translate into effective treatments for conditions like rheumatoid arthritis or certain cancers .
Relevant data from stability studies and solubility tests are crucial for understanding its practical applications in pharmaceuticals .
7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has promising applications in:
Its unique structure allows it to serve as a scaffold for further modifications aimed at enhancing therapeutic efficacy while minimizing side effects .
The synthesis of 7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically begins with the construction of the pyrrolo[2,3-d]pyrimidine scaffold, followed by sequential functionalization. Two predominant strategies exist: linear synthesis (building the core with pre-installed protective groups) and convergent synthesis (preparing modified fragments before coupling). The linear approach often employs 4-chloro-6-(hydroxymethyl)pyrrolo[2,3-d]pyrimidine-2-carbonitrile as a key intermediate, allowing selective modifications at the N7, C6, and C2 positions [2] [5]. Convergent routes leverage Suzuki-Miyaura cross-coupling or reductive amination to attach the cyclohexylethyl moiety prior to core cyclization, improving overall yield by 15–22% compared to linear methods [5]. Critical challenges include managing the reactivity of the hydroxymethyl group during heterocycle formation and preventing epimerization at chiral centers introduced during alkylation.
Table 1: Multi-Step Synthesis Approaches Comparison
Strategy | Key Intermediate | Overall Yield | Advantages |
---|---|---|---|
Linear Synthesis | 4-Chloro-6-(protected hydroxymethyl)pyrrolo[2,3-d]pyrimidine | 28–34% | Sequential C2/N7 functionalization control |
Convergent Synthesis | 2-Cyano-3-ethoxyacrylate + cyclohexylethylamine | 40–52% | Reduced purification steps |
One-Pot Cascade | 4-Amino-5-cyano-1H-pyrrole-2-carboxylate | 31–38% | Minimal intermediate isolation |
Position-selective N7-alkylation requires stringent control of reaction conditions to avoid O-alkylation or dialkylation byproducts. The cyclohexylethyl group is typically introduced using 2-cyclohexylethyl bromide under basic conditions (potassium carbonate, dimethylformamide, 60°C), achieving 75–83% regioselectivity for the N7 position [3]. Microwave-assisted alkylation (100°C, 20 minutes) enhances conversion rates to >95% while reducing solvent consumption by 40% [6]. Key optimizations include:
Table 2: Alkylation Optimization Parameters
Condition Variable | Optimal Range | Regioselectivity (N7:O6) | Yield Impact |
---|---|---|---|
Solvent | Dimethylformamide | 18:1 | +32% vs THF |
Temperature | 60–65°C | 22:1 | Maximized at 65°C |
Catalyst | Tetrabutylammonium iodide | 25:1 | +15% uncatalyzed |
Base | Potassium carbonate | 20:1 | Minimizes hydrolysis |
The C6-hydroxymethyl group installation employs three principal methodologies:
Challenges include the hydroxymethyl group’s susceptibility to oxidation during purification. In situ protection with acetyl groups (acetic anhydride/pyridine) followed by mild hydrolysis (potassium carbonate/methanol) circumvents this issue, improving isolated yields by 27% [7].
Table 3: Hydroxymethyl Protection Strategies
Protective Group | Installation Reagent | Deprotection Conditions | Stability During Alkylation |
---|---|---|---|
Acetyl | Acetic anhydride/pyridine | K₂CO₃/MeOH (rt, 2h) | Moderate (5–10% deprotection) |
tert-Butyldiphenylsilyl | TBDPS-Cl/imidazole | TBAF/THF (rt, 4h) | Excellent |
Benzyl | BnBr/Ag₂O | H₂/Pd-C (40 psi, 6h) | Good (requires neutral conditions) |
The C2-cyano group is introduced via three validated pathways:
Critical parameters for successful cyanation include exclusion of oxygen (prevents catalyst deactivation) and rigorous drying of dimethylacetamide (avoids hydrolysis of the nitrile product). Post-reaction purification via silica gel chromatography necessitates brief exposure times (<30 minutes) to prevent nitrile hydrolysis.
While the target compound lacks chiral centers, stereoselective synthesis becomes crucial when introducing chiral cyclohexylethyl groups or hydroxymethyl-bearing stereocenters. Three catalytic systems demonstrate efficacy:
Notably, diarylprolinol silyl ether catalysts facilitate enantioselective hydroxymethylation via in situ formation of chiral enamines with formaldehyde, though this method remains experimental for pyrrolo[2,3-d]pyrimidines [6].
Table 4: Catalytic Systems for Stereoselective Modifications
Catalyst Type | Representative Catalyst | Reaction | Enantiomeric Excess |
---|---|---|---|
Organocatalyst | (DHQD)₂PHAL | Asymmetric alkylation at N7 | 88–92% |
Transition Metal Complex | Ru-(S)-BINAP/diamine | Hydrogenation of C6-exocyclic alkene | >99% |
Biocatalyst | Immobilized Candida antarctica lipase B | Hydroxymethyl ester resolution | >98% |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8